1-benzyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine
Overview
Description
1-benzyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as compound 1 or 1-BPNMP. This compound has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-BPNMP acts as a selective dopamine D3 receptor antagonist. It binds to the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation. By blocking the dopamine D3 receptor, 1-BPNMP can modulate the activity of this pathway, which may have therapeutic implications for various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-BPNMP are primarily related to its action as a dopamine D3 receptor antagonist. By blocking the dopamine D3 receptor, 1-BPNMP can modulate the release of dopamine in the mesolimbic pathway, which may have implications for reward processing and motivation. In addition, it has been shown to have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-BPNMP in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its function in the brain. However, one limitation is that 1-BPNMP is not widely available commercially, which may make it difficult for researchers to obtain.
Future Directions
There are several potential future directions for research on 1-BPNMP. One area of interest is its potential applications in the treatment of various neurological disorders, particularly those related to dopamine dysfunction. In addition, further studies are needed to fully understand the mechanism of action of 1-BPNMP and its effects on dopamine release in the brain. Finally, the development of more selective and potent dopamine D3 receptor antagonists may have therapeutic implications for various neurological disorders.
Scientific Research Applications
1-BPNMP has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, it has been used as a tool to study the function of dopamine receptors in the brain.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-methylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c1-20-11-7-17(8-12-20)19-18-9-13-21(14-10-18)15-16-5-3-2-4-6-16/h2-6,17-19H,7-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMOKYKWXKIXRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-1-methylpiperidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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